Spilanthol

Catalog No.
S623612
CAS No.
25394-57-4
M.F
C₁₄H₂₃NO
M. Wt
221.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spilanthol

CAS Number

25394-57-4

Product Name

Spilanthol

IUPAC Name

(2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide

Molecular Formula

C₁₄H₂₃NO

Molecular Weight

221.34 g/mol

InChI

InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4+,7-6-,11-10+

InChI Key

BXOCHUWSGYYSFW-HVWOQQCMSA-N

SMILES

CC=CC=CCCC=CC(=O)NCC(C)C

solubility

Insoluble in water
Soluble (in ethanol)

Synonyms

(2E,6Z,8E)-N-(2-Methylpropyl)-2,6,8-decatrienamide; (E,E,Z)-N-(2-Methylpropyl)-2,6,8-decatrienamide; (E,E,Z)- N-Isobutyl-2,6,8-decatrienamide; Affinin; 2E,6Z,8E-Decatrienoic Acid N-Isobutylamide; N-Isobutyldeca-trans-2,cis-6,trans-8-trienamide;

Canonical SMILES

CC=CC=CCCC=CC(=O)NCC(C)C

Isomeric SMILES

C/C=C/C=C\CC/C=C/C(=O)NCC(C)C

The exact mass of the compound Spilanthol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Polyunsaturated Alkamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Spilanthol (CAS: 25394-57-4), chemically identified as (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide, is a high-value, bioactive N-alkylamide predominantly sourced from Acmella oleracea (paracress) [1]. In industrial and pharmaceutical procurement, it is highly sought after for its potent local anesthetic, trigeminal (tingling and sialagogue), and transdermal permeation-enhancing properties [2]. Unlike standard synthetic amino-amide anesthetics or generic botanical extracts, high-purity spilanthol offers a unique multifunctional profile, acting simultaneously as a rapid-onset numbing agent, a botox-like muscle relaxant for anti-aging cosmetics, and a highly effective botanical larvicide. Its near-optimal physicochemical properties (MW = 221.3 Da, logP = 3.6) make it exceptionally well-suited for integration into topical emulsions, mucoadhesive films, and functional oral care formulations.

Generic substitution of spilanthol with other botanical alkamides or synthetic anesthetics frequently fails due to strict structure-activity requirements. Substituting spilanthol with closely related in-class analogs like trans-pellitorine results in a complete loss of the intense tingling and numbing sensation, as the specific (Z)-alkene geometry in spilanthol is strictly required for robust TRPA1/TRPV1 activation [1]. Furthermore, replacing spilanthol with standard synthetic topical anesthetics (e.g., benzocaine or lidocaine) eliminates the compound's dual utility as a transdermal penetration enhancer and botanical muscle relaxant, forcing formulators to procure multiple separate ingredients to achieve the same multifunctional profile in premium oral care or dermatological products [2].

Topical Anesthetic Potency vs. EMLA (Lidocaine/Prilocaine)

Spilanthol provides rapid-onset local anesthesia comparable or superior to the commercial gold standard EMLA (2.5% lidocaine / 2.5% prilocaine). In in vivo tail-flick assays, isolated spilanthol achieved an onset time of just 5 minutes and maintained comparable anesthesia duration to EMLA, but required a significantly lower applied dose (~100 μg for spilanthol vs. 7.5 mg for EMLA) [1].

Evidence DimensionTopical anesthetic dose required for equivalent efficacy
Target Compound Data~100 μg (Spilanthol)
Comparator Or Baseline7.5 mg (EMLA: Lidocaine/Prilocaine)
Quantified Difference~75-fold lower mass dose required for Spilanthol
ConditionsIn vivo tail-flick model, topical application

Allows formulators to achieve rapid, potent local anesthesia at dramatically lower active ingredient concentrations compared to traditional amino-amide anesthetics.

Trigeminal Sensory Profile vs. Pellitorine

While both spilanthol and the related alkamide pellitorine act as sialagogues (mouth-watering agents), their trigeminal sensory profiles differ drastically based on alkene geometry. Spilanthol, possessing a (Z)-double bond ((E,E,Z)-2,6,8-decatrienoic acid N-isobutylamide), delivers an intense tingling and numbing sensation alongside salivation. In contrast, all-trans-pellitorine ((E,E)-2,4-decadienoic acid N-isobutylamide) provides long-lasting salivation but lacks the strong tingling effect [1].

Evidence DimensionTrigeminal sensory activation (tingling vs. salivation)
Target Compound DataIntense tingling + high-impact salivation (Spilanthol)
Comparator Or BaselineLong-lasting salivation with minimal tingling (trans-Pellitorine)
Quantified DifferencePresence of the cis-double bond in spilanthol unlocks the high-intensity tingling/numbing effect absent in all-trans analogs
ConditionsHuman sensory evaluation / Structure-activity relationship studies

Ensures precise selection of spilanthol for oral care or flavor applications where a distinct numbing/tingling sensation is strictly required, rather than just moisture enhancement.

Larvicidal Efficacy vs. Crude Botanical Extracts

For biopesticide and vector control applications, high-purity spilanthol demonstrates significantly higher acute toxicity against mosquito larvae compared to crude essential oils. Against 3rd instar larvae of Culex quinquefasciatus, isolated spilanthol achieved an LC50 of 3.1 μL/L, whereas the crude Acmella oleracea essential oil required 16.1 μL/L to achieve the same lethality [1].

Evidence DimensionAcute larvicidal toxicity (LC50)
Target Compound Data3.1 μL/L (Isolated Spilanthol)
Comparator Or Baseline16.1 μL/L (Acmella oleracea Essential Oil)
Quantified DifferenceIsolated spilanthol is >5x more potent than the crude essential oil
ConditionsIn vitro assay against 3rd instar Culex quinquefasciatus larvae

Justifies the procurement of purified spilanthol over crude extracts to minimize formulation volume and maximize lethality in botanical biopesticides.

Transdermal Permeation and Co-Active Enhancement

Spilanthol (MW = 221.3 Da, logP = 3.6) exhibits near-optimal physicochemical properties for transdermal delivery. Beyond its own rapid skin permeation, it acts as a highly effective penetration enhancer for other lipophilic actives. When formulated in topical emulsions, spilanthol successfully drives co-administered compounds like piceatannol into deeper skin layers, functioning simultaneously as an active anti-wrinkle agent and a vehicle enhancer[1].

Evidence DimensionTransdermal permeation utility
Target Compound DataDual-action active and penetration enhancer (Spilanthol)
Comparator Or BaselineStandard passive diffusion (Baseline)
Quantified DifferenceSignificant enhancement of co-active (piceatannol) diffusion into deeper epidermal/dermal layers
ConditionsIn vitro Franz diffusion cells using Strat-M synthetic membrane

Provides dual-utility in premium cosmetics, reducing the need for separate synthetic penetration enhancers like azone or propylene glycol.

Topical and Oral Mucosa Anesthetics

Due to its rapid onset and high potency at microgram doses, spilanthol is an ideal active pharmaceutical ingredient (API) for mucoadhesive films and topical numbing gels, serving as a botanical alternative to benzocaine or lidocaine/prilocaine mixtures [1].

Premium Anti-Aging and Dermatological Cosmetics

Spilanthol's dual functionality as a botox-like muscle relaxant and a transdermal penetration enhancer makes it highly valuable for premium anti-wrinkle serums, where it actively reduces expression lines while driving co-actives deeper into the stratum corneum[2].

Oral Care and Sialagogue Flavor Formulations

In dry-mouth therapies, specialized toothpastes, and functional chewing gums, spilanthol is the preferred alkamide over pellitorine when a robust tingling/numbing sensation is required in tandem with high-impact salivation [3].

Botanical Vector Control and Biopesticides

High-purity spilanthol serves as a potent, low-dose botanical larvicide for mosquito control programs, offering a highly lethal alternative to crude essential oils or synthetic agents against Culex and Anopheles species[4].

Physical Description

Clear, colourless to yellowish brown oil or semisolid; sweet aroma with tingling sensation

XLogP3

3.6

Density

0.945-0.947

UNII

4W9L3S4856

Wikipedia

Affinin

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Dates

Last modified: 04-14-2024

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